molecular formula C7H12Cl2N4 B1472850 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride CAS No. 2097948-05-3

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1472850
CAS No.: 2097948-05-3
M. Wt: 223.1 g/mol
InChI Key: UNEFYZMQXHPWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H10N4.2HCl. It is characterized by the presence of a pyridazine ring fused to an azetidine ring, making it a unique structure in the realm of heterocyclic compounds.

Preparation Methods

The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals .

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields oxides, while reduction results in amine derivatives .

Scientific Research Applications

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Properties

IUPAC Name

1-pyridazin-3-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEFYZMQXHPWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
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1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

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